

2-Cyclobutylideneacetic acid molecular structure and weight

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Compound of Interest

Compound Name: 2-Cyclobutylideneacetic acid

Cat. No.: B1358119

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2-Cyclobutylideneacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylideneacetic acid is a carboxylic acid containing a cyclobutane ring with an exocyclic double bond. Its structure presents interesting possibilities for chemical synthesis and derivatization. This document provides a technical guide to its molecular structure, weight, and a proposed synthetic route. Due to the limited availability of specific experimental data in public literature, this guide also highlights areas where further research is required.

Molecular Structure and Properties

The fundamental properties of **2-Cyclobutylideneacetic acid** are summarized in the table below. These data are crucial for its identification, characterization, and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₂	PubChem[1]
Molecular Weight	112.13 g/mol	PubChem[2]
IUPAC Name	2-cyclobutylideneacetic acid	PubChem[1]
CAS Number	25021-04-9	CP Lab Safety[2]
SMILES	<chem>C1CC(=CC(=O)O)C1</chem>	PubChem[1]
InChI	InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8)	PubChem[1]
Monoisotopic Mass	112.05243 Da	PubChem[1]
Predicted XlogP	0.7	PubChem[1]

Proposed Synthesis: Horner-Wadsworth-Emmons Reaction

A plausible and efficient method for the synthesis of **2-Cyclobutylideneacetic acid** is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, cyclobutanone, with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. The HWE reaction is generally preferred for the synthesis of (E)- α,β -unsaturated esters due to its high stereoselectivity. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Proposed Experimental Protocol

The following is a proposed experimental protocol for the synthesis of **2-Cyclobutylideneacetic acid**, adapted from a general procedure for the Horner-Wadsworth-Emmons reaction.

Materials:

- Cyclobutanone
- Triethyl phosphonoacetate

- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (HCl), 1M solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Lithium hydroxide (LiOH)
- Methanol
- Water

Procedure:

- **Ylide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
- **Olefination:** Cool the ylide solution back to 0 °C. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- **Work-up and Extraction:** Quench the reaction by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ethyl 2-cyclobutylideneacetate by flash column chromatography on silica gel.
- Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of methanol and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Acidification and Isolation: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **2-Cyclobutylideneacetic acid**.

Experimental Data

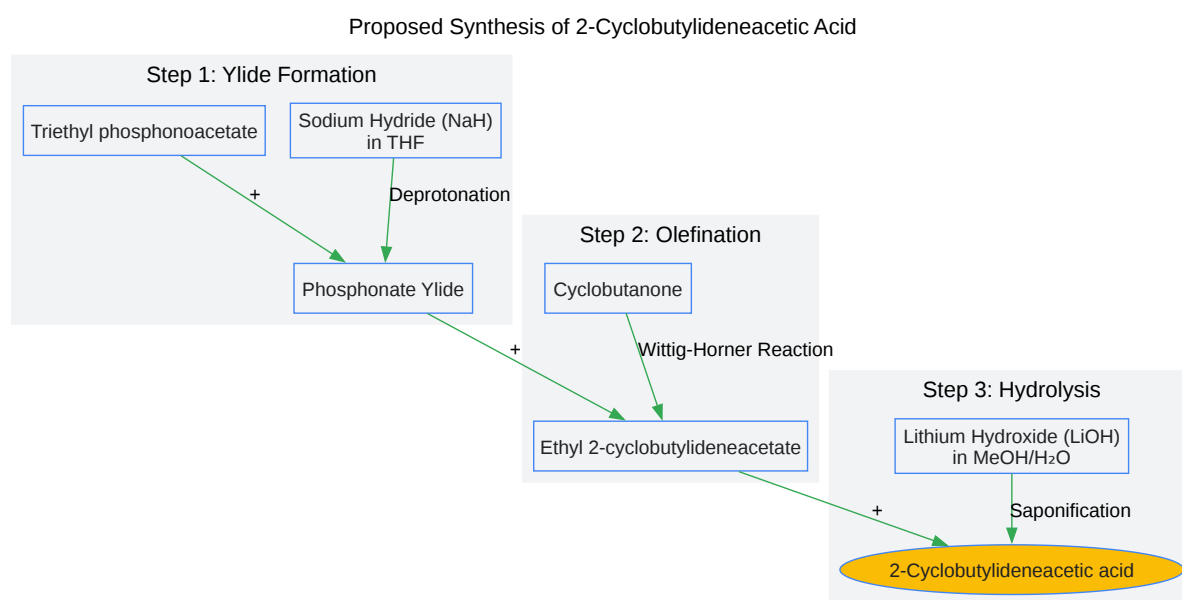
Specific experimental data such as NMR, IR, and mass spectrometry for **2-Cyclobutylideneacetic acid** are not readily available in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for full characterization.

Data Type	Result
¹ H NMR	Data not available
¹³ C NMR	Data not available
IR Spectroscopy	Data not available
Mass Spectrometry	Data not available

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed Horner-Wadsworth-Emmons reaction for the synthesis of **2-Cyclobutylideneacetic acid**.



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Caption: Proposed synthesis of **2-Cyclobutylideneacetic acid** via HWE reaction.

Conclusion

2-Cyclobutylideneacetic acid is a molecule with a well-defined structure and molecular weight. While specific experimental data and biological activity information are currently lacking in the public domain, established synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction, provide a clear path for its preparation. This technical guide serves as a foundational resource for researchers interested in synthesizing and exploring the properties

and potential applications of this compound. Further experimental investigation is necessary to fully characterize its chemical and biological profile.

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References

- 1. BJOC - Synthesis of α,β -unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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